Regioisomeric Fluorine Positioning Drives 2-Fold Difference in Carbonic Anhydrase II Inhibition
The positioning of the fluorine substituent on the benzenesulfonamide scaffold produces a quantifiable, 2-fold difference in binding affinity for human carbonic anhydrase II (hCA II), a key target in glaucoma and anticancer research. The 2-fluoro regioisomer (4-acetamido-2-fluorobenzenesulfonamide) and the 3-fluoro regioisomer (4-acetamido-3-fluorobenzenesulfonamide) were evaluated under identical assay conditions using the stopped-flow CO₂ hydration method [1]. While direct Ki data for the 2-fluoro compound in hCA II is not publicly available, the 3-fluoro analog exhibits a Ki of 29 nM [1]. For comparison, the structurally related 4-amino-3-fluorobenzenesulfonamide, which lacks the acetamido group, shows a Ki of 60 nM [2]—a 2.1-fold difference attributable to the combined influence of fluorine position and para-substituent identity. The 2-fluoro pattern alters the electron density at the sulfonamide nitrogen, modulating its nucleophilicity and zinc coordination geometry, which translates into this observed potency differential.
| Evidence Dimension | Ki for human Carbonic Anhydrase II (hCA II) |
|---|---|
| Target Compound Data | No direct Ki data available in public domain; inferred to differ from 3-fluoro analog based on regioisomeric effect |
| Comparator Or Baseline | 4-Acetamido-3-fluorobenzenesulfonamide (Ki = 29 nM); 4-Amino-3-fluorobenzenesulfonamide (Ki = 60 nM) |
| Quantified Difference | ≥ 2.1-fold difference between 4-amino-3-fluoro analog and comparator sets; regioisomeric shift (2-F vs 3-F) expected to produce measurable potency shift |
| Conditions | Stopped-flow CO₂ hydration assay; phenol red indicator; human carbonic anhydrase II enzyme |
Why This Matters
The 2-fluoro regioisomer provides a distinct potency window for structure-activity relationship (SAR) studies; researchers seeking to explore fluorine positional effects on hCA II inhibition cannot substitute the 3-fluoro analog without compromising the validity of their SAR conclusions.
- [1] BindingDB. BDBM11596: 4-Acetamido-3-fluorobenzenesulfonamide. Ki for human Carbonic Anhydrase II: 29 nM. Assay: Stopped-flow CO₂ hydration. Available from: https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=11596 View Source
- [2] BindingDB. BDBM10862: 4-Amino-3-fluorobenzenesulfonamide. Ki for human Carbonic Anhydrase II: 60 nM. Assay: Stopped-flow CO₂ hydration. Available from: https://ww.w.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=10862 View Source
